molecular formula C19H19N3O3 B2857958 N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide CAS No. 954059-06-4

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide

Numéro de catalogue: B2857958
Numéro CAS: 954059-06-4
Poids moléculaire: 337.379
Clé InChI: PVXRFEFCOONDHA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide is a small-molecule compound featuring a 1,6-dihydropyridazinone core substituted with a furan-2-yl group at position 3 and an ethyl-linked 3,4-dimethylbenzamide moiety. This structure combines aromatic heterocycles (furan, pyridazinone) with a lipophilic benzamide group, a design strategy commonly employed in medicinal chemistry to balance solubility and target binding .

Propriétés

IUPAC Name

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-5-6-15(12-14(13)2)19(24)20-9-10-22-18(23)8-7-16(21-22)17-4-3-11-25-17/h3-8,11-12H,9-10H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVXRFEFCOONDHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan ring, followed by the formation of the pyridazine ring, and

Activité Biologique

N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the realms of antitumor and antimicrobial properties. This article synthesizes current research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a furan ring fused to a dihydropyridazine structure, which is known for diverse biological activities. Its molecular formula is C15H18N4O2C_{15}H_{18}N_{4}O_{2}, and it possesses unique chemical properties that facilitate its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various biological receptors and pathways. The proposed mechanisms of action for N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide include:

  • DNA Binding : Similar compounds have been shown to bind to DNA, inhibiting DNA-dependent enzymes and potentially disrupting cancer cell proliferation.
  • Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest in cancer cells, leading to apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Some studies propose that these compounds may increase oxidative stress in tumor cells.

Antitumor Activity

A significant body of research has focused on the antitumor potential of this compound. For instance, studies have evaluated its efficacy against various cancer cell lines such as A549 (lung cancer), HCC827 (lung adenocarcinoma), and NCI-H358 (lung carcinoma).

Cell LineIC50 (μM)Assay TypeNotes
A5496.26 ± 0.332D AssayHigh cytotoxicity observed
HCC82720.46 ± 8.633D AssayLower efficacy in 3D models
NCI-H35816.00 ± 9.383D AssayEffective but less than in 2D

The compound showed promising results in both two-dimensional (2D) and three-dimensional (3D) cultures, with higher efficacy noted in the 2D assays compared to the 3D models .

Antimicrobial Activity

In addition to its antitumor effects, N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide has also been evaluated for antimicrobial properties against common pathogens such as E. coli and S. aureus. The results demonstrated significant antibacterial activity, suggesting its potential as an antimicrobial agent .

Case Studies

Several case studies have examined the biological activity of related compounds:

  • Furamidine Derivatives : A study highlighted the broad-spectrum antimicrobial activities of furamidine derivatives, which share structural similarities with our compound of interest .
  • Benzimidazole Compounds : Research on benzimidazole derivatives revealed their potential as hypoxia-selective agents against tumor cells, providing a comparative framework for understanding the action of similar heterocyclic compounds .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Core Structural Features and Modifications

The compound shares a 1,6-dihydropyridazinone scaffold with several analogs, but its substituents distinguish it from others. Below is a comparative analysis of key derivatives:

Table 1: Structural and Molecular Comparison
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-3,4-dimethylbenzamide Not provided C₂₀H₂₂N₃O₃ (estimated) ~352.41 3,4-dimethylbenzamide, ethyl linker, furan-2-yl Likely high lipophilicity due to dimethylbenzamide
BG13939 (2-(2,4-dichlorophenoxy)-N-{2-[3-(furan-2-yl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}propanamide) 946365-56-6 C₁₉H₁₇Cl₂N₃O₄ 422.26 2,4-dichlorophenoxy propanamide Higher molecular weight; halogenated aryl group enhances stability
2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid 853318-09-9 C₁₂H₉FN₂O₃ 248.22 4-fluorophenyl, acetic acid side chain Increased polarity due to carboxylic acid group
N-(3,4-dimethylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide 369404-26-2 C₁₃H₁₃N₃O₂ 251.26 3,4-dimethylphenyl carboxamide Simplified structure lacking furan and ethyl linker; lower molecular weight

Functional and Pharmacological Differences

  • CPX, which includes a pyridinone-acetamide side chain, demonstrated superior binding affinity (−8.1 kcal/mol) compared to disaccharides like trehalose (−1.8 kcal/mol) . The 3,4-dimethylbenzamide group in the target compound may enhance hydrophobic interactions compared to halogenated or polar substituents in analogs.
  • Synthetic Accessibility : Derivatives such as 2-[3-(3-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]acetic acid () were synthesized in "better yields" using caesium carbonate and DMF, suggesting that similar methods could apply to the target compound .

Q & A

Q. Table 1. Example Reaction Conditions

StepReagents/ConditionsYield (%)Reference
CyclocondensationAcetic acid, reflux, 12h65-75
Amide CouplingHATU, DIPEA, DMF, RT, 24h70-80
PurificationSilica gel (EtOAc/Hexane 3:7)>95% purity

Basic: Which spectroscopic and analytical methods are optimal for characterization?

Methodological Answer:
A combination of techniques ensures structural confirmation and purity assessment:

  • NMR Spectroscopy : Use 1^1H and 13^13C NMR in deuterated DMSO to identify proton environments (e.g., furan protons at δ 6.4–7.2 ppm, dihydropyridazine NH at δ 10.2 ppm) .
  • Mass Spectrometry (HRMS) : Electrospray ionization (ESI+) to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 395.15) .
  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Q. Table 2. Key Spectral Data

TechniqueObserved DataReference
1^1H NMR (DMSO-d6)δ 2.25 (s, 6H, CH3), δ 6.55 (d, J=3.5 Hz, furan)
HRMS (ESI+)m/z 395.1521 [M+H]+^+ (calc. 395.1509)

Advanced: How to resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

Methodological Answer:
Discrepancies often arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized Assays : Replicate studies using identical cell lines (e.g., HEK293 for kinase inhibition) and controls (e.g., staurosporine as a positive control) .
  • Structural Validation : Compare with analogs (e.g., trifluoromethyl vs. methyl substituents) using molecular docking (AutoDock Vina) to assess binding affinity differences .
  • Statistical Analysis : Apply ANOVA to evaluate inter-laboratory variability, with p<0.05 indicating significance .

Q. Table 3. Bioactivity Comparison

StudyAssay TypeIC50 (µM)Structural AnalogReference
Anticancer (in vitro)MTT (HeLa cells)12.3 ± 1.53,4-dimethylbenzamide
Enzyme InhibitionKinase assay (CDK2)8.7 ± 0.9Trifluoromethyl derivative

Advanced: What are best practices for crystallographic analysis using SHELX?

Methodological Answer:
For X-ray crystallography:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Process data with SHELXTL (Bruker AXS) for integration and scaling .
  • Structure Solution : Execute SHELXD for phase determination via dual-space methods. Refine with SHELXL using anisotropic displacement parameters .
  • Validation : Check R-factor convergence (<5%), and validate geometry with WinGX (e.g., bond angles within 2σ of ideal values) .

Q. Table 4. Crystallographic Parameters

ParameterValueReference
Space GroupP21_1/c
R-factor0.042
Resolution (Å)0.84

Advanced: How to design experiments to evaluate enzyme inhibition mechanisms?

Methodological Answer:

  • Kinetic Assays : Use stopped-flow spectroscopy to measure initial reaction rates under varying substrate concentrations (Lineweaver-Burk plots) .
  • Docking Studies : Perform molecular dynamics simulations (AMBER) to identify key interactions (e.g., hydrogen bonds with pyridazine oxygen) .
  • Competitive Inhibition Tests : Co-incubate with ATP (1–10 mM) and monitor Ki values via Dixon plots .

Q. Table 5. Experimental Design Overview

MethodKey ParametersOutcome MetricReference
Stopped-Flow Assay[S] = 0.1–10 mM, pH 7.4kcat/Km
Molecular DockingAutoDock Vina, 50 runsBinding affinity (kcal/mol)

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